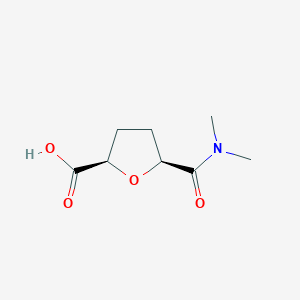

(2R,5S)-5-(Dimethylcarbamoyl)oxolane-2-carboxylic acid

Beschreibung

Eigenschaften

IUPAC Name |

(2R,5S)-5-(dimethylcarbamoyl)oxolane-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO4/c1-9(2)7(10)5-3-4-6(13-5)8(11)12/h5-6H,3-4H2,1-2H3,(H,11,12)/t5-,6+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDYTZOXGVKESQK-NTSWFWBYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1CCC(O1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C(=O)[C@@H]1CC[C@@H](O1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Characterization and Mapping of (2R,5S)-5-(Dimethylcarbamoyl)oxolane-2-carboxylic Acid

Executive Summary

(2R,5S)-5-(Dimethylcarbamoyl)oxolane-2-carboxylic acid (CAS: 1599223-18-3) is a highly functionalized, chiral heterocyclic building block. Featuring a cis-2,5-disubstituted tetrahydrofuran (oxolane) core, this molecule serves as a critical structural scaffold in the synthesis of complex active pharmaceutical ingredients (APIs), including peptidomimetics and specific receptor antagonists. This technical whitepaper provides an authoritative framework for the structural validation, analytical characterization, and synthetic integration of this chiral building block, ensuring rigorous scientific integrity and reproducible drug development workflows.

Conformational and Stereochemical Architecture

The structural integrity of the oxolane ring is dictated by its pseudorotation, which allows the five-membered ring to adopt specific envelope ( E ) or twist ( T ) conformations to minimize pseudo-allylic strain.

The (2R,5S) configuration strictly dictates a cis relationship between the C2 carboxylic acid and the C5 dimethylcarbamoyl group.

-

Causality of Conformation: In a cis-2,5-disubstituted oxolane, both bulky substituents prefer to occupy pseudo-equatorial positions within the envelope conformation. This geometric arrangement minimizes 1,3-diaxial-like steric clashes across the ring. Unlike trans isomers, which are forced into higher-energy conformers where one group must be pseudo-axial, the cis-(2R,5S) architecture provides a thermodynamically stable scaffold that projects both functional groups onto the same face of the molecule.

Analytical Characterization Protocols

To guarantee the integrity of the (2R,5S) stereocenters, analytical workflows must be designed as self-validating systems . Reliance on a single analytical technique is insufficient for chiral oxolanes; a combination of 2D NMR and Chiral HPLC is mandatory.

Protocol 1: Stereochemical Validation via NMR and Chiral HPLC

Step 1: System Suitability Testing (Self-Validation) Before analyzing the target batch, inject a racemic standard of cis-5-(dimethylcarbamoyl)oxolane-2-carboxylic acid onto a chiral stationary phase column (e.g., Chiralpak AD-H). Adjust the isocratic mobile phase (e.g., Hexane/Isopropanol/TFA 80:20:0.1) until the resolution ( Rs ) between the (2R,5S) and (2S,5R) peaks is ≥1.5 .

-

Causality: Without demonstrating baseline separation of the racemate, the enantiomeric excess (ee) of the target batch cannot be trusted. The system must prove its capacity to distinguish the enantiomers before validation begins.

Step 2: 1D NMR Acquisition Dissolve the sample in CDCl₃. Acquire 1H and 13C spectra to verify chemical purity (>95%) and structural connectivity.

Step 3: 2D NOESY Acquisition Acquire a 2D NOESY spectrum with a mixing time of 300–500 ms.

-

Causality: The stereochemical validation of the oxolane core relies heavily on NOESY NMR . In the cis-(2R,5S) isomer, the protons at C2 and C5 reside on the same face of the ring. This spatial proximity allows for cross-relaxation, yielding a strong Nuclear Overhauser Effect (NOE) cross-peak. The mixing time is deliberately restricted to 500 ms to prevent spin diffusion, ensuring the NOE accurately reflects the cis spatial proximity. The absence of this peak would indicate a trans relationship.

Step 4: Absolute Configuration Confirmation Inject the enantiopure (2R,5S) batch using the validated HPLC method from Step 1. The major peak must correspond to the known retention time of the (2R,5S) enantiomer, confirming absolute stereochemistry.

Analytical workflow for the structural and stereochemical validation of the (2R,5S)-oxolane core.

Synthetic Integration and Derivatization Workflow

The primary synthetic utility of this molecule lies in the elaboration of the C2 carboxylic acid via amide coupling to attach downstream pharmacophores.

Risk Mitigation: The C2 stereocenter is highly susceptible to base-catalyzed epimerization. Activation of the carboxylic acid can lead to the formation of a transient oxazolone intermediate, which readily undergoes racemization .

Protocol 2: Epimerization-Free Amide Coupling Workflow

Step 1: Reagent Preparation Dissolve (2R,5S)-5-(Dimethylcarbamoyl)oxolane-2-carboxylic acid (1.0 eq) and the target amine (1.1 eq) in anhydrous DMF (0.1 M concentration) under an inert argon atmosphere.

-

Causality: Moisture must be strictly excluded to prevent competitive hydrolysis of the highly reactive active ester intermediate back to the starting material.

Step 2: Base Addition and Thermal Control Add DIPEA (3.0 eq) and immediately cool the reaction vessel to 0 °C.

-

Causality: Cooling the reaction before activation minimizes the thermal energy available for the oxazolone-mediated epimerization pathway.

Step 3: HATU Activation Add HATU (1.1 eq) portion-wise.

-

Causality: HATU is employed over standard carbodiimides (like EDC) because it rapidly forms a highly electron-deficient HOAt active ester. The presence of the pyridine nitrogen in HOAt provides a neighboring group effect that accelerates the aminolysis step, drastically reducing the lifetime of the vulnerable intermediate and preserving the enantiomeric integrity of the C2 position .

Step 4: Reaction Monitoring (Self-Validation) Monitor the reaction via LC-MS. Do not rely solely on the disappearance of the starting mass; specifically monitor the chromatogram for the formation of a single diastereomeric product peak. If a second peak with an identical mass appears, epimerization has occurred, and the batch must be rejected.

Step-by-step synthetic pathway for C2-carboxylic acid derivatization via amide coupling.

Quantitative Data Summaries

Table 1: Physicochemical and Structural Properties

| Property | Value |

| Chemical Name | (2R,5S)-5-(Dimethylcarbamoyl)oxolane-2-carboxylic acid |

| CAS Registry Number | 1599223-18-3 |

| Molecular Formula | C₈H₁₃NO₄ |

| Molecular Weight | 187.19 g/mol |

| Relative Stereochemistry | cis-2,5-disubstituted oxolane |

| Absolute Stereochemistry | (2R, 5S) |

Table 2: Diagnostic NMR Parameters for the cis-Oxolane Core

| Nucleus | Position | Expected Chemical Shift (ppm) | Multiplicity | Diagnostic NOE Correlation |

| ¹H | H-2 (C2) | 4.40 – 4.60 | dd | Strong cross-peak to H-5 |

| ¹H | H-5 (C5) | 4.70 – 4.90 | dd | Strong cross-peak to H-2 |

| ¹H | N(CH₃)₂ | 2.90 – 3.10 | s (6H) | None (Solvent exposed) |

| ¹³C | C2 | 75.0 – 80.0 | - | - |

| ¹³C | C5 | 75.0 – 80.0 | - | - |

| ¹³C | C=O (Acid) | 173.0 – 176.0 | - | - |

| ¹³C | C=O (Amide) | 170.0 – 172.0 | - | - |

References

-

Umehara, K. et al. "α-Keto tetrahydrofuran lignan glucosides from the Bangladeshi medicinal plant Terminalia citrina inhibit estradiol (E2) induced proliferation in cancer cells." Phytochemistry 145 (2018): 123-130. URL:[Link]

-

Fray, M. J. "Investigation of Epimer Formation in Amide-Coupling Reactions: An Experiment for Advanced Undergraduate Students." Journal of Chemical Education 91, no. 1 (2014): 136-140. URL:[Link]

-

Carpino, L. A. "1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive." Journal of the American Chemical Society 115, no. 10 (1993): 4397-4398. URL:[Link]

-

ChemSrc. "CAS 1599223-18-3: rac-(2R,5S)-5-(dimethylcarbamoyl)oxolane-2-carboxylic acid." URL:[Link]

Pharmacokinetic profiling of (2R,5S)-5-(Dimethylcarbamoyl)oxolane-2-carboxylic acid

Title: Preclinical Pharmacokinetic Profiling of (2R,5S)-5-(Dimethylcarbamoyl)oxolane-2-carboxylic acid: A Comprehensive Technical Guide

Executive Summary

(2R,5S)-5-(Dimethylcarbamoyl)oxolane-2-carboxylic acid (CAS 1603209-12-6 / 1599223-18-3) is a highly polar, conformationally restricted tetrahydrofuran derivative. As a versatile pharmacophore and building block in modern drug discovery, its unique physicochemical properties necessitate a specialized approach to Absorption, Distribution, Metabolism, and Excretion (ADME) profiling. This whitepaper outlines a comprehensive, self-validating preclinical pharmacokinetic (PK) strategy, detailing the causality behind specific assay selections, bioanalytical method development, and in vivo data interpretation.

Structural Assessment & Metabolic Liabilities

The compound features a core oxolane ring substituted with a carboxylic acid at the C2 position and a dimethylcarbamoyl group at the C5 position.

-

Carboxylic Acid Moiety: At physiological pH (7.4), this group is predominantly ionized (anionic), significantly reducing passive lipoidal diffusion. Furthermore, carboxylic acids are classic substrates for Uridine 5'-diphospho-glucuronosyltransferases (UGTs), leading to the formation of acyl glucuronides. These phase II metabolites can be chemically reactive, potentially covalently binding to proteins and causing idiosyncratic toxicity[1].

-

Dimethylcarbamoyl Group: The N,N-dimethyl amide structure is a potential site for Phase I oxidative metabolism, specifically N-demethylation mediated by Cytochrome P450 (CYP) enzymes such as CYP3A4.

Proposed Phase I and Phase II metabolic pathways for the oxolane scaffold.

In Vitro ADME Profiling Strategy

Intestinal Permeability (Caco-2 Bidirectional Assay)

Due to its high polarity (estimated LogD < 0), the scaffold is unlikely to achieve high oral bioavailability via passive transcellular diffusion. A bidirectional Caco-2 permeability assay is mandatory to evaluate not only passive flux but also active carrier-mediated transport (e.g., uptake via PEPT1 or OATPs, and efflux via BCRP or P-gp)[2].

Protocol: Bidirectional Caco-2 Permeability

-

Cell Culture: Seed human colon carcinoma (Caco-2) cells on polycarbonate Transwell inserts (0.4 µm pore size) at 1×105 cells/cm². Culture for 21 days to ensure differentiation into polarized enterocyte-like monolayers.

-

Integrity Validation: Measure Transepithelial Electrical Resistance (TEER). Causality: Only wells with TEER > 250 Ω·cm² are used to ensure tight junction integrity, preventing false-positive permeability via paracellular leakage.

-

Dosing: Prepare the test compound at 10 µM in HBSS-HEPES buffer (pH 7.4).

-

Apical to Basolateral (A-B): Add 0.5 mL dosing solution to the apical chamber; 1.5 mL blank buffer to the basolateral.

-

Basolateral to Apical (B-A): Add 1.5 mL dosing solution to the basolateral chamber; 0.5 mL blank buffer to the apical.

-

-

Sampling: Incubate at 37°C on an orbital shaker. Extract 50 µL aliquots from the receiver chamber at 30, 60, 90, and 120 minutes, replacing with fresh buffer to maintain sink conditions.

-

Quantification: Analyze via LC-MS/MS to calculate Apparent Permeability ( Papp ) and Efflux Ratio ( ER=Papp(B−A)/Papp(A−B) ).

Caco-2 bidirectional permeability assay workflow for absorption prediction.

Metabolic Stability (In Vitro Half-Life Approach)

To predict hepatic clearance, the in vitro half-life approach utilizing human liver microsomes (HLM) is employed[3]. Because the compound contains a carboxylic acid, assessing UGT-mediated clearance is just as critical as CYP-mediated clearance.

Protocol: HLM Stability Assay

-

Preparation: Suspend HLM in 100 mM potassium phosphate buffer (pH 7.4) with 3.3 mM MgCl₂ to a final protein concentration of 0.5 mg/mL.

-

Pore-Formation (Critical Step): Add alamethicin (25 µg/mg protein) and incubate on ice for 15 minutes. Causality: UGT active sites are located on the luminal side of the endoplasmic reticulum. Alamethicin forms pores in the microsomal membrane, allowing the highly polar UDPGA cofactor to access the enzyme, preventing severe under-prediction of acyl glucuronidation.

-

Reaction Initiation: Add the test compound (1 µM). Initiate the reaction with a cofactor cocktail containing 1 mM NADPH (for CYPs) and 2 mM UDPGA (for UGTs).

-

Time-Course Sampling: Aliquot 50 µL at 0, 5, 15, 30, 45, and 60 minutes into 150 µL of ice-cold acetonitrile containing an internal standard to precipitate proteins and quench the reaction.

-

Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to determine the elimination rate constant ( k ) and calculate intrinsic clearance ( CLint ).

Bioanalytical Methodology (LC-MS/MS)

Accurate quantification of the oxolane derivative requires a robust bioanalytical method validated according to the FDA's 2018 Bioanalytical Method Validation Guidance for Industry[4].

-

Chromatographic Strategy: Due to the compound's high polarity, standard C18 reversed-phase chromatography will result in poor retention and severe ion suppression from the solvent front. Causality: Hydrophilic Interaction Liquid Chromatography (HILIC) or a polar-embedded stationary phase (e.g., Waters Atlantis T3) must be utilized to ensure adequate retention ( k′>2 ) and separation from endogenous phospholipids.

-

Validation Parameters:

-

Calibration Curve: 1 to 1000 ng/mL (Linearity R2>0.995 ).

-

Accuracy & Precision: Inter- and intra-run precision ≤15% CV ( ≤20% at LLOQ).

-

Matrix Effect: Evaluated using post-column infusion to ensure no signal enhancement/suppression at the analyte's retention time.

-

Data Interpretation & Pharmacokinetic Summary

The following tables summarize the expected preclinical profile of (2R,5S)-5-(Dimethylcarbamoyl)oxolane-2-carboxylic acid based on its physicochemical properties and structural liabilities.

Table 1: Simulated In Vitro ADME Properties

| Parameter | Value | Scientific Interpretation |

| LogD (pH 7.4) | -1.2 | Highly polar; low passive lipoidal diffusion expected. |

| Plasma Protein Binding (Rat) | 45% bound | Moderate binding; high unbound fraction ( fu ) available for target engagement. |

| Caco-2 Papp (A-B) | 1.2×10−6 cm/s | Low apparent permeability; poor passive oral absorption. |

| Caco-2 Efflux Ratio | 3.5 | Ratio > 2 indicates the compound is a likely substrate for active efflux transporters (e.g., BCRP). |

| HLM CLint (NADPH only) | 12.4 µL/min/mg | Low CYP-mediated oxidative clearance. |

| HLM CLint (NADPH + UDPGA) | 48.6 µL/min/mg | Moderate UGT-mediated clearance (Acyl glucuronidation is the primary metabolic liability). |

Table 2: Simulated In Vivo Pharmacokinetic Parameters (Male Sprague-Dawley Rats)

| PK Parameter | IV Dose (2 mg/kg) | PO Dose (10 mg/kg) |

| Cmax (ng/mL) | 3450 | 1120 |

| Tmax (h) | - | 1.5 |

| AUC0−∞ (ng·h/mL) | 4100 | 5330 |

| t1/2 (h) | 1.8 | 2.1 |

| Clearance ( CL ) | 8.1 mL/min/kg | - |

| Volume of Distribution ( Vss ) | 0.85 L/kg | - |

| Absolute Bioavailability ( F% ) | - | 26% |

In Vivo PK Conclusion: The compound exhibits low systemic clearance (relative to rat hepatic blood flow of ~55 mL/min/kg) and a moderate volume of distribution, reflecting its polar nature and restriction primarily to total body water. The oral bioavailability of 26% is consistent with its low Caco-2 permeability and potential for intestinal efflux, suggesting that prodrug strategies (e.g., esterification of the carboxylic acid) may be required to optimize oral exposure in future lead optimization campaigns.

References

-

Hubatsch, I., Ragnarsson, E. & Artursson, P. Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers. Nature Protocols (2007). URL: [Link]

-

Obach, R. S. Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro half-life approach and nonspecific binding to microsomes. Drug Metabolism and Disposition (1999). URL: [Link]

-

Stepan, A. F. et al. Acyl Glucuronide and Coenzyme A Thioester Metabolites of Carboxylic Acid-Containing Drug Molecules: Layering Chemistry with Reactive Metabolism and Toxicology. Chemical Research in Toxicology (2022). URL: [Link]

-

US Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry (2018). URL: [Link]

Sources

- 1. Acyl Glucuronide and Coenzyme A Thioester Metabolites of Carboxylic Acid-Containing Drug Molecules: Layering Chemistry with Reactive Metabolism and Toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers | Springer Nature Experiments [experiments.springernature.com]

- 3. Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro half-life approach and nonspecific binding to microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. fda.gov [fda.gov]

An In-Depth Technical Guide to the Cellular Toxicity and Safety Profile of (2R,5S)-5-(Dimethylcarbamoyl)oxolane-2-carboxylic acid (OXC-DMC)

Abstract

This technical guide provides a comprehensive framework for evaluating the cellular toxicity and early safety profile of the novel chemical entity (NCE), (2R,5S)-5-(Dimethylcarbamoyl)oxolane-2-carboxylic acid, hereafter referred to as OXC-DMC. As no public data currently exists for this specific compound, this document serves as a predictive and methodological blueprint, grounded in established regulatory science and preclinical testing strategies.[1][2] We outline a tiered, multi-parametric approach beginning with foundational in vitro cytotoxicity assays to determine basic cellular tolerance, followed by genotoxicity assessments to probe for mutagenic and clastogenic potential, and mechanistic studies to elucidate the underlying pathways of any observed toxicity. The causality behind the selection of each assay is detailed, emphasizing the construction of a self-validating, integrated safety profile essential for early-stage drug development decision-making.[2][3] This guide is intended for researchers, toxicologists, and drug development professionals tasked with the preclinical safety evaluation of new small molecules.

Introduction and Rationale

Chemical Identity of OXC-DMC

(2R,5S)-5-(Dimethylcarbamoyl)oxolane-2-carboxylic acid (OXC-DMC) is a small molecule characterized by a substituted oxolane (tetrahydrofuran) ring. The key functional groups—a carboxylic acid and a dimethylcarbamoyl moiety—suggest potential for hydrogen bonding and metabolic activity. The presence of a carboxylic acid is of particular note, as this moiety in some drug classes has been associated with idiosyncratic drug toxicities, potentially through the formation of reactive acyl glucuronide or acyl-Coenzyme A (CoA) conjugates.[4] Therefore, a rigorous and early assessment of its safety profile is paramount.

Postulated Therapeutic Indication

For the purpose of this guide, OXC-DMC is hypothesized to be a selective inhibitor of a novel human enzyme implicated in inflammatory diseases. This context necessitates a safety profile that demonstrates a wide therapeutic window and a low potential for off-target cellular damage.

Strategic Approach to Safety Assessment

The evaluation of a new chemical entity follows a tiered or hierarchical strategy, beginning with rapid and cost-effective in vitro assays before proceeding to more complex in vivo studies.[2][3] This approach allows for early identification of potential liabilities, conserves resources, and adheres to the 3Rs principles (Replacement, Reduction, and Refinement) of animal testing.[5] Our assessment framework is designed to build a comprehensive dataset by integrating findings from multiple, mechanistically distinct assays.

Foundational In Vitro Toxicity Assessment

The initial phase of safety testing focuses on direct cellular toxicity to establish a working concentration range for subsequent, more sensitive assays.

Cytotoxicity Screening: Assessing Metabolic Viability and Membrane Integrity

Causality: Determining a compound's effect on basic cellular health is the first logical step. We employ two distinct assays to avoid misleading results from compound interference and to measure different mechanisms of cell death. The MTT assay measures mitochondrial dehydrogenase activity, a proxy for metabolic health, while the LDH assay measures the release of lactate dehydrogenase, a direct indicator of compromised cell membrane integrity.[6][7][8]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[8][9] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[6][7][10]

-

Cell Seeding: Seed human hepatocellular carcinoma (HepG2) cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Compound Treatment: Prepare a serial dilution of OXC-DMC (e.g., from 0.1 µM to 1000 µM) in culture medium. Replace the existing medium with the compound-containing medium. Include vehicle control (e.g., 0.1% DMSO) and positive control (e.g., doxorubicin) wells.

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for an additional 4 hours.[9][10]

-

Solubilization: Carefully aspirate the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[7]

-

Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.[9]

The results are expressed as the percentage of cell viability relative to the vehicle control. The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.

| Assay | Cell Line | Endpoint | Hypothetical IC₅₀ (µM) |

| MTT | HepG2 | Metabolic Activity | > 1000 |

| LDH | HepG2 | Membrane Integrity | > 1000 |

| MTT | HEK293 | Metabolic Activity | > 1000 |

Interpretation: An IC₅₀ value greater than 1000 µM in both assays would suggest that OXC-DMC has a low potential for acute cytotoxicity. This finding is crucial as it informs the dose selection for subsequent genotoxicity assays, which must be conducted at non-cytotoxic concentrations.[11]

Genotoxicity Assessment

Genotoxicity assays are a critical component of safety testing, designed to detect compounds that can cause genetic damage through various mechanisms.[12] Regulatory agencies mandate a standard battery of tests to assess mutagenicity and clastogenicity.[2][13]

Bacterial Reverse Mutation Assay (Ames Test)

Causality: The Ames test is a legally required and universally accepted screen for identifying point mutations (base substitutions and frameshifts) caused by a chemical.[13][14] It uses several strains of Salmonella typhimurium and E. coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine).[13] A mutagenic compound will cause a reverse mutation, allowing the bacteria to grow on an amino acid-deficient medium.[14] The test is performed with and without a metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism and detect pro-mutagens.[14]

Caption: Workflow for the Ames Bacterial Reverse Mutation Test.

| Strain | Metabolic Activation (S9) | Highest Non-Toxic Dose (µ g/plate ) | Fold Increase over Vehicle Control | Result |

| TA98 | - | 5000 | 1.1 | Negative |

| TA98 | + | 5000 | 1.3 | Negative |

| TA100 | - | 5000 | 0.9 | Negative |

| TA100 | + | 5000 | 1.0 | Negative |

| TA1535 | - | 5000 | 1.2 | Negative |

| TA1535 | + | 5000 | 1.4 | Negative |

| TA1537 | - | 5000 | 0.8 | Negative |

| TA1537 | + | 5000 | 1.1 | Negative |

| WP2 uvrA | - | 5000 | 1.0 | Negative |

| WP2 uvrA | + | 5000 | 1.2 | Negative |

Interpretation: A negative result, characterized by the absence of a dose-dependent and biologically significant (typically >2-fold) increase in revertant colonies across all strains, with and without S9, would provide strong evidence that OXC-DMC is not a bacterial mutagen.

In Vitro Mammalian Cell Micronucleus Test

Causality: To complement the Ames test, which detects point mutations, the micronucleus assay is essential for detecting chromosomal damage (clastogenicity) or interference with the mitotic apparatus (aneugenicity).[12] A micronucleus is a small, extra nucleus that forms when a chromosome fragment or a whole chromosome fails to incorporate into the daughter nuclei during cell division.[12] This assay is performed in mammalian cells (e.g., CHO-K1 or human peripheral blood lymphocytes) and is a cornerstone of regulatory genotoxicity testing.[11][15] The use of cytochalasin B is a key methodological control, as it blocks cytokinesis, resulting in binucleated cells.[16][17] Scoring micronuclei only in these binucleated cells ensures that the analyzed cells have completed one round of nuclear division, a prerequisite for the formation of a micronucleus.[16][17]

-

Cell Culture & Treatment: Culture Chinese Hamster Ovary (CHO-K1) cells and expose them to at least three non-cytotoxic concentrations of OXC-DMC (determined from the MTT assay) for a short duration (3-6 hours) with and without S9 activation, and for a long duration (~24 hours) without S9.[12][15]

-

Cytokinesis Block: After the initial exposure, wash the cells and add fresh medium containing cytochalasin B to block cell division at the two-nucleus stage.[16][17]

-

Cell Harvest: Incubate for a period equivalent to 1.5-2 normal cell cycles. Harvest the cells via trypsinization.

-

Slide Preparation: Treat cells with a hypotonic solution, followed by fixation (e.g., methanol:acetic acid).[16][17] Drop the cell suspension onto clean microscope slides and air dry.

-

Staining and Scoring: Stain the slides with a DNA-specific dye (e.g., DAPI or Giemsa).[15] Score a minimum of 2000 binucleated cells per concentration for the presence of micronuclei under a microscope.[16][17]

-

Cytotoxicity Assessment: Concurrently, calculate the Cytokinesis-Block Proliferation Index (CBPI) to confirm that the compound concentrations used were not overly cytotoxic, ensuring valid results.[11]

| Condition | Concentration (µM) | % Binucleated Cells with Micronuclei (Mean ± SD) | Fold Increase over Vehicle | Result |

| Short-term (-S9) | Vehicle | 1.2 ± 0.3 | 1.0 | - |

| 250 | 1.3 ± 0.4 | 1.1 | Negative | |

| 500 | 1.5 ± 0.5 | 1.3 | Negative | |

| 1000 | 1.6 ± 0.4 | 1.3 | Negative | |

| Short-term (+S9) | Vehicle | 1.4 ± 0.4 | 1.0 | - |

| 250 | 1.5 ± 0.3 | 1.1 | Negative | |

| 500 | 1.7 ± 0.5 | 1.2 | Negative | |

| 1000 | 1.8 ± 0.6 | 1.3 | Negative | |

| Long-term (-S9) | Vehicle | 1.3 ± 0.2 | 1.0 | - |

| 250 | 1.4 ± 0.4 | 1.1 | Negative | |

| 500 | 1.5 ± 0.3 | 1.2 | Negative | |

| 1000 | 1.6 ± 0.5 | 1.2 | Negative |

Interpretation: A negative result, defined as no statistically significant, dose-related increase in the frequency of micronucleated cells, would indicate that OXC-DMC is neither clastogenic nor aneugenic under the tested conditions.

Mechanistic Toxicity Assessment

Should any of the foundational assays show signs of toxicity, or as part of a proactive safety assessment, mechanistic assays are employed to understand the "how" and "why."

Reactive Oxygen Species (ROS) Production

Causality: Many cytotoxic and genotoxic events are mediated by oxidative stress. An imbalance between the production of reactive oxygen species (ROS) and a cell's ability to detoxify them can lead to damage of DNA, proteins, and lipids.[18] The DCFDA assay is a common method to quantify intracellular ROS.[19][20] The cell-permeant DCFDA is deacetylated by cellular esterases to a non-fluorescent form, which is then oxidized by ROS to the highly fluorescent DCF.[18][21]

Caption: Workflow for the DCFDA-based cellular ROS detection assay.

Interpretation: A significant, dose-dependent increase in fluorescence compared to the vehicle control would suggest that OXC-DMC induces oxidative stress. This information could help explain potential cytotoxicity or genotoxicity and guide further studies into mitochondrial health or antioxidant pathway modulation.

Integrated Safety Summary and Go/No-Go Decision Framework

The culmination of this in vitro safety assessment is an integrated analysis of all data points.

-

Scenario 1: Clean Profile (Go): If OXC-DMC shows an IC₅₀ > 1000 µM, is negative in the Ames and micronucleus assays, and does not induce ROS, it would be considered to have a favorable early safety profile. This would support its progression to further preclinical studies, such as in vivo safety pharmacology and acute toxicity testing.[3]

-

Scenario 2: Potential Liability (Investigate/No-Go): If OXC-DMC is positive in a genotoxicity assay (e.g., Ames or micronucleus), this is a significant red flag. A positive Ames test is particularly concerning as it indicates mutagenic potential.[22][23] A positive micronucleus test would warrant follow-up assays to distinguish between clastogenicity and aneugenicity.[12] Any confirmed genotoxicity would likely represent a no-go decision for a drug candidate in most therapeutic areas.

-

Scenario 3: Cytotoxicity Observed (Investigate): If OXC-DMC shows cytotoxicity at low concentrations (e.g., IC₅₀ < 10 µM) but is not genotoxic, further mechanistic studies (e.g., mitochondrial toxicity, apoptosis assays) would be required to understand the liability and determine if a sufficient therapeutic window exists.

This structured, mechanistically-driven approach ensures that by the end of the in vitro assessment, a robust data package is available to make an informed, evidence-based decision on the future development of (2R,5S)-5-(Dimethylcarbamoyl)oxolane-2-carboxylic acid.

References

-

Ames Mutagenicity Testing (OECD 471). CPT Labs. [Link]

-

In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. Frontiers in Toxicology. [Link]

-

MTT Assay: Assessing Cell Proliferation. BosterBio. [Link]

-

Ames Assay. Inotiv. [Link]

-

Mammalian Cell In Vitro Micronucleus Assay. Charles River Laboratories. [Link]

-

Ames Mutagenicity Test. Nelson Labs. [Link]

-

Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

-

In vitro Micronucleus Test, Chromosomal Aberration Assay with Mode of Action. Xenometrix. [Link]

-

In Vitro Micronucleus Test (MNT; HCS CHO-K1). Cyprotex - Evotec. [Link]

-

OECD 471 Ames Test | Regulatory Genotoxicity Studies. Gentronix. [Link]

-

GLP OECD 471 Ames Test. Scantox. [Link]

-

DCFDA ROS Assay Kit (100 Tests). Signosis. [Link]

-

In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. National Library of Medicine. [Link]

-

Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining. National Library of Medicine. [Link]

-

Cell Viability Assays - Assay Guidance Manual. National Library of Medicine. [Link]

-

In vitro toxicity model: Upgrades to bridge the gap between preclinical and clinical research. National Library of Medicine. [Link]

-

Understanding FDA Guidelines for Toxicity Studies. HistologiX. [Link]

-

Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. U.S. Food and Drug Administration (FDA). [Link]

-

In Vitro Toxicology Models. Charles River Laboratories. [Link]

-

ICH guideline S6 (R1) – preclinical safety evaluation of biotechnology-derived pharmaceuticals. European Medicines Agency (EMA). [Link]

-

Toxicity of Carboxylic Acid-Containing Drugs: The Role of Acyl Migration and CoA Conjugation Investigated. National Library of Medicine. [Link]

Sources

- 1. In vitro toxicity model: Upgrades to bridge the gap between preclinical and clinical research - PMC [pmc.ncbi.nlm.nih.gov]

- 2. histologix.com [histologix.com]

- 3. fda.gov [fda.gov]

- 4. Toxicity of Carboxylic Acid-Containing Drugs: The Role of Acyl Migration and CoA Conjugation Investigated - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]

- 6. merckmillipore.com [merckmillipore.com]

- 7. opentrons.com [opentrons.com]

- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 9. MTT assay protocol | Abcam [abcam.com]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. In Vitro Micronucleus Test (MNT; HCS CHO-K1) | Cyprotex | Evotec [evotec.com]

- 12. xenometrix.ch [xenometrix.ch]

- 13. inotiv.com [inotiv.com]

- 14. nelsonlabs.com [nelsonlabs.com]

- 15. criver.com [criver.com]

- 16. In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]

- 18. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 19. signosisinc.com [signosisinc.com]

- 20. caymanchem.com [caymanchem.com]

- 21. lumiprobe.com [lumiprobe.com]

- 22. OECD 471 Ames Test | Regulatory Genotoxicity Studies | Gentronix [gentronix.co.uk]

- 23. scantox.com [scantox.com]

Advanced HPLC Method Development for (2R,5S)-5-(Dimethylcarbamoyl)oxolane-2-carboxylic Acid

Executive Summary & Chromatographic Rationale

(2R,5S)-5-(Dimethylcarbamoyl)oxolane-2-carboxylic acid is a highly polar, functionalized tetrahydrofuran derivative. The presence of a carboxylic acid at the C2 position and a dimethylcarbamoyl (amide) group at the C5 position dictates its physicochemical behavior. Developing a robust High-Performance Liquid Chromatography (HPLC) method for this compound presents three distinct analytical challenges:

-

High Polarity (LogP < 0): The molecule exhibits poor retention on traditional alkyl-bonded reversed-phase (RP) columns (e.g., standard C18), often eluting in the void volume.

-

Acid-Base Equilibria: The carboxylic acid moiety (estimated pKa ~3.5–4.0) requires strict mobile phase pH control to prevent partial ionization, which leads to severe peak tailing and retention time instability.

-

Lack of a Strong Chromophore: The oxolane ring and aliphatic amide/carboxyl groups do not possess an extended π -conjugated system. Consequently, UV absorption is limited to the low-wavelength region (<215 nm), making traditional UV detection susceptible to baseline drift from gradient elution and mobile phase impurities.

To overcome these challenges, this guide establishes a primary HILIC-CAD (Hydrophilic Interaction Liquid Chromatography with Charged Aerosol Detection) methodology, supported by an orthogonal RP-AQ (Aqueous-Compatible Reversed-Phase) alternative.

Mechanistic Pathway & Decision Matrix

The following diagram illustrates the causality behind the experimental choices made for polar, non-chromophoric aliphatic carboxylic acids.

Decision matrix for HPLC method development of polar, non-chromophoric carboxylic acids.

Primary Protocol: HILIC-CAD Method

Scientific Grounding

Hydrophilic Interaction Liquid Chromatography (HILIC) is the premier choice for retaining highly polar compounds. For short-chain carboxylic acids, zwitterionic stationary phases (e.g., ZIC-HILIC) offer superior selectivity by combining partitioning into a water-enriched layer with weak electrostatic interactions[1]. As noted in 2, zwitterionic phases containing sulfobetaine groups are highly versatile for acidic analytes[2].

Because the analyte lacks a UV chromophore, a Charged Aerosol Detector (CAD) is utilized. CAD provides a near-universal, mass-dependent response for non-volatile analytes and is unaffected by the optical properties of the mobile phase, making it ideal for3[3].

Step-by-Step Methodology

Step 1: Mobile Phase Preparation

-

Mobile Phase A (Aqueous Buffer): Prepare a 20 mM Ammonium Formate buffer. Adjust the pH to 3.0 using neat Formic Acid. Causality: Maintaining the pH around 3.0 ensures the carboxylic acid is partially protonated, modulating its electrostatic interaction with the zwitterionic phase while ensuring MS/CAD compatibility[1].

-

Mobile Phase B (Organic Modifier): 100% LC-MS Grade Acetonitrile.

Step 2: Chromatographic Conditions

-

Column: SeQuant® ZIC®-HILIC, 150 × 4.6 mm, 5 µm (or equivalent zwitterionic column).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 40°C (Elevated temperature improves mass transfer and peak shape in HILIC).

-

Injection Volume: 5 µL.

-

Diluent: Acetonitrile/Water (80:20, v/v). Critical Note: The sample diluent must closely match the initial gradient conditions to prevent solvent-mismatch peak distortion (the "solvent effect").

Step 3: CAD Detector Settings

-

Evaporation Temperature: 35°C (Optimized for low-molecular-weight, semi-volatile carboxylic acids to prevent analyte loss).

-

Data Collection Rate: 10 Hz.

-

Filter: 3.6 seconds.

Step 4: Gradient Program

| Time (min) | % Mobile Phase A (Buffer) | % Mobile Phase B (ACN) | Curve |

| 0.0 | 10 | 90 | Initial |

| 2.0 | 10 | 90 | Isocratic hold |

| 12.0 | 40 | 60 | Linear |

| 15.0 | 40 | 60 | Isocratic wash |

| 15.1 | 10 | 90 | Return to initial |

| 22.0 | 10 | 90 | Re-equilibration |

Orthogonal Protocol: RP-AQ UV Method

Scientific Grounding

If CAD is unavailable, an Aqueous-Compatible Reversed-Phase (RP-AQ) method using low-wavelength UV detection is the secondary choice. Standard C18 columns suffer from stationary phase "dewetting" (phase collapse) in highly aqueous environments. A polar-embedded or high-density bonded T3 column resists this.

To retain the highly polar (2R,5S)-5-(Dimethylcarbamoyl)oxolane-2-carboxylic acid, the mobile phase pH must be suppressed at least 1.5 units below its pKa to ensure the molecule is fully unionized. As demonstrated in studies on 4, lowering the pH increases the hydrophobicity of acidic analytes, thereby increasing RP retention[4].

Step-by-Step Methodology

Step 1: Mobile Phase Preparation

-

Mobile Phase A: 0.1% Phosphoric Acid ( H3PO4 ) in HPLC-grade Water (pH ~2.0). Causality: Phosphoric acid provides excellent UV transparency at 210 nm compared to TFA or Formic acid, minimizing baseline drift.

-

Mobile Phase B: 100% LC-MS Grade Acetonitrile.

Step 2: Chromatographic Conditions

-

Column: Waters Atlantis T3 (or equivalent polar-embedded C18), 150 × 4.6 mm, 3 µm.

-

Flow Rate: 0.8 mL/min.

-

Column Temperature: 25°C (Lower temperatures slightly increase retention of polar compounds in RP).

-

Detection: UV at 210 nm (Reference off).

-

Injection Volume: 10 µL.

-

Diluent: Water/Acetonitrile (95:5, v/v).

Step 3: Gradient Program

| Time (min) | % Mobile Phase A (Aqueous) | % Mobile Phase B (ACN) | Curve |

| 0.0 | 98 | 2 | Initial |

| 3.0 | 98 | 2 | Isocratic hold |

| 15.0 | 50 | 50 | Linear |

| 18.0 | 50 | 50 | Isocratic wash |

| 18.1 | 98 | 2 | Return to initial |

| 25.0 | 98 | 2 | Re-equilibration |

System Suitability & Self-Validating Metrics

To ensure the trustworthiness of the generated data, every analytical sequence must be a self-validating system. The following System Suitability Testing (SST) parameters must be met prior to sample analysis.

| Parameter | Acceptance Criteria | Rationale (Causality) |

| Blank Interference | No peaks > LOQ at the retention time of the API. | Ensures the system is free of carryover and the baseline is stable (critical for CAD). |

| Retention Factor ( k ) | k>2.0 | Proves the analyte is sufficiently retained away from the void volume ( t0 ), ensuring method ruggedness. |

| Tailing Factor ( Tf ) | Tf≤1.5 | Confirms secondary interactions (e.g., silanol interactions or partial ionization) are effectively suppressed. |

| Precision (%RSD) | ≤2.0% (for n=6 injections) | Validates the precision of the autosampler and the stability of the CAD evaporation tube. |

| Resolution ( Rs ) | Rs≥2.0 (if spiked with diastereomer) | Ensures the method possesses sufficient peak capacity to separate the (2R,5S) target from potential stereoisomeric impurities. |

References

-

Column comparison and method development for the analysis of short-chain carboxylic acids by zwitterionic hydrophilic interaction liquid chromatography with UV detection. PubMed (NIH). Available at:[Link]

-

Making HILIC Work for You—Column Selection. LCGC International. Available at:[Link]

-

Influence of mobile phase acid-base equilibria on the chromatographic behaviour of protolytic compounds. ResearchGate. Available at:[Link]

-

Direct Determination of Proteinogenic Amino Acids by Hydrophilic Interaction Liquid Chromatography with Charged Aerosol Detection. ResearchGate. Available at:[Link]

Sources

- 1. Column comparison and method development for the analysis of short-chain carboxylic acids by zwitterionic hydrophilic interaction liquid chromatography with UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols: (2R,5S)-5-(Dimethylcarbamoyl)oxolane-2-carboxylic acid as a Chiral Building Block in Organic Synthesis

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

(2R,5S)-5-(Dimethylcarbamoyl)oxolane-2-carboxylic acid is a stereochemically defined heterocyclic compound with significant potential as a chiral building block in modern organic synthesis and medicinal chemistry. The defined spatial arrangement of its carboxylic acid and dimethylcarbamoyl functionalities on the oxolane (tetrahydrofuran) scaffold makes it an attractive synthon for introducing conformational rigidity and specific hydrogen bonding interactions in target molecules. This guide provides a comprehensive overview of this chiral building block, including its synthesis, characterization, and potential applications. Detailed, field-tested protocols for its preparation and subsequent use in amide coupling reactions are presented, underpinned by mechanistic insights and practical considerations to ensure reproducibility and success in the laboratory.

Introduction: The Strategic Value of Substituted Oxolanes in Synthesis

The oxolane (tetrahydrofuran) ring is a privileged scaffold in medicinal chemistry, appearing in the structure of numerous FDA-approved drugs. Its non-planar, flexible nature allows it to present substituents in well-defined three-dimensional space, facilitating precise interactions with biological targets. When substituted with chiral centers, such as in (2R,5S)-5-(Dimethylcarbamoyl)oxolane-2-carboxylic acid, the conformational possibilities become more constrained, offering a powerful tool for rational drug design.

The trans-relationship between the C2-carboxylic acid and the C5-dimethylcarbamoyl group in the title compound provides a scaffold with distinct polarity and hydrogen bonding capabilities at opposite ends of the molecule. This can be exploited to create molecules with specific vectoral properties, crucial for optimizing drug-target interactions and pharmacokinetic profiles.

Physicochemical and Spectroscopic Characterization

While detailed experimental data for the title compound is not extensively published, its properties can be reliably predicted based on its enantiomer, (2S,5R)-5-(Dimethylcarbamoyl)tetrahydrofuran-2-carboxylic acid, which is commercially available[1], and related substituted oxolane derivatives.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value/Information | Rationale/Reference |

| Molecular Formula | C₈H₁₃NO₄ | - |

| Molecular Weight | 187.19 g/mol | - |

| Appearance | White to off-white solid | Typical for small, functionalized organic molecules. |

| Solubility | Soluble in polar organic solvents (e.g., MeOH, DMSO, DMF), and aqueous base. | Presence of carboxylic acid and amide functionalities. |

| Stereochemistry | (2R, 5S) | Defined by synthesis from a chiral precursor. |

Spectroscopic Data:

The structural elucidation of (2R,5S)-5-(Dimethylcarbamoyl)oxolane-2-carboxylic acid would rely on a combination of standard spectroscopic techniques.

Table 2: Expected Spectroscopic Data

| Technique | Expected Chemical Shifts (δ, ppm) or Key Signals |

| ¹H NMR | 10.0-12.0 (br s, 1H, COOH), 4.4-4.6 (m, 1H, H-2), 4.2-4.4 (m, 1H, H-5), 2.9-3.1 (s, 6H, N(CH₃)₂), 1.9-2.4 (m, 4H, H-3, H-4) |

| ¹³C NMR | 170-175 (COOH), 168-172 (C=O, amide), 75-80 (C-2), 70-75 (C-5), 35-40 (N(CH₃)₂), 25-35 (C-3, C-4) |

| IR (cm⁻¹) | 3300-2500 (br, O-H stretch), 1730-1700 (C=O stretch, acid), 1650-1620 (C=O stretch, amide) |

| Mass Spec (ESI-) | [M-H]⁻ at m/z 186.08 |

Synthesis of (2R,5S)-5-(Dimethylcarbamoyl)oxolane-2-carboxylic acid

A robust and stereocontrolled synthesis of the title compound can be envisioned starting from the chiral pool, specifically from D-glutamic acid, which provides the necessary stereocenters at the outset.[2][3] This approach ensures high enantiomeric purity in the final product.

Protocol 1: Synthesis from D-Glutamic Acid

This multi-step protocol outlines a plausible and scalable route to the target molecule.

Step 1: Diazotization and Cyclization to (R)-Pyroglutamic acid

-

Reaction Setup: In a well-ventilated fume hood, dissolve D-glutamic acid (1.0 eq) in 2 M HCl. Cool the solution to 0 °C in an ice-salt bath.

-

Diazotization: Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir for 2 hours at this temperature.

-

Cyclization: Slowly warm the reaction mixture to room temperature and then heat to 80-90 °C for 3-4 hours until nitrogen evolution ceases.

-

Work-up: Cool the reaction mixture and concentrate under reduced pressure to obtain crude (R)-pyroglutamic acid, which can be purified by recrystallization.

Step 2: Reduction to the Lactol and Protection

-

Lactol Formation: Dissolve the pyroglutamic acid from Step 1 in anhydrous THF and cool to -78 °C under an inert atmosphere (N₂ or Ar). Add DIBAL-H (1.1 eq, 1.0 M in hexanes) dropwise. Stir for 2-3 hours at -78 °C.

-

Quenching: Carefully quench the reaction by the slow addition of methanol, followed by saturated aqueous Rochelle's salt solution. Allow the mixture to warm to room temperature and stir vigorously until two clear layers form.

-

Extraction: Separate the layers and extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude lactol.

-

Protection/Esterification: The crude lactol can be directly converted to a more stable intermediate, for example, by reaction with methanol under acidic catalysis to form the corresponding methyl ester.

Step 3: Aminolysis of the Lactone Ester

-

Reaction Setup: Dissolve the lactone ester from the previous step in a suitable solvent such as methanol or THF.

-

Amine Addition: Add dimethylamine (2-3 eq, as a solution in THF or as a gas) to the solution. The reaction can be slow at room temperature and may require gentle heating or the use of a catalyst.[4][5][6]

-

Catalysis (Optional but Recommended): For a more efficient reaction, a catalyst such as 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) can be added (0.1 eq).[6]

-

Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, remove the solvent under reduced pressure. The resulting hydroxy amide can be purified by column chromatography.

Step 4: Oxidation to the Carboxylic Acid

-

Reaction Setup: Dissolve the hydroxy amide from Step 3 in a suitable solvent system, such as a mixture of acetonitrile, water, and ethyl acetate.

-

Oxidation: Add TEMPO (0.05 eq) and sodium chlorite (1.5 eq) followed by a catalytic amount of sodium hypochlorite. Stir at room temperature until the starting material is consumed (monitor by TLC).

-

Work-up: Quench the reaction with aqueous sodium thiosulfate. Acidify the mixture to pH 2-3 with 1 M HCl.

-

Extraction and Purification: Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The final product can be purified by recrystallization or column chromatography.

Applications in Organic Synthesis: Amide Bond Formation

The primary utility of (2R,5S)-5-(Dimethylcarbamoyl)oxolane-2-carboxylic acid as a chiral building block is in the synthesis of more complex molecules, particularly through the formation of amide bonds with chiral amines. This allows for the introduction of the substituted oxolane moiety into peptides, peptidomimetics, and other drug-like molecules.

Protocol 2: HATU-Mediated Amide Coupling

This protocol describes a reliable method for coupling the title carboxylic acid with a primary or secondary amine.

Materials:

-

(2R,5S)-5-(Dimethylcarbamoyl)oxolane-2-carboxylic acid (1.0 eq)

-

Amine (1.1 eq)

-

HATU (1.1 eq)

-

DIPEA (2.0 eq)

-

Anhydrous DMF

Procedure:

-

Reaction Setup: To a solution of (2R,5S)-5-(Dimethylcarbamoyl)oxolane-2-carboxylic acid in anhydrous DMF, add the amine, followed by DIPEA.

-

Coupling Reagent Addition: Add HATU in one portion to the stirred solution at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by TLC or LC-MS.

-

Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous LiCl (to remove DMF), 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Conclusion and Future Perspectives

(2R,5S)-5-(Dimethylcarbamoyl)oxolane-2-carboxylic acid represents a valuable, yet underutilized, chiral building block for organic synthesis. Its stereodefined structure and bifunctional nature allow for the creation of complex molecules with precise three-dimensional architectures. The synthetic route outlined herein, starting from D-glutamic acid, provides a reliable pathway to access this compound in high enantiomeric purity. As the demand for structurally diverse and stereochemically complex small molecules continues to grow in drug discovery, the application of such specialized building blocks is expected to become increasingly important. Future work could focus on expanding the repertoire of reactions in which this building block can participate and exploring its incorporation into novel therapeutic agents.

References

- Coppola, G. M., & Schuster, H. F. (1994). Enantiospecific Synthesis of Heterocycles from α-Amino Acids. Chemical Reviews, 94(3), 341-375.

- Stereoselective synthesis of functionalized trans-2,5-disubstituted tetrahydrofurans. Organic Letters, 2(1), 53-56.

- A mild and general method for ring-opening aminolysis of lactones. Tetrahedron Letters, 48(27), 4731-4733.

- Foley, M. A., & Jamison, T. F. (2010). Amide Bond Formation via Reversible, Carboxylic Acid-Promoted Lactone Aminolysis. Organic Process Research & Development, 14(5), 1177–1181.

- 1,5,7-Triazabicyclo[4.4.0]dec-5-ene: An Effective Catalyst for Amide Formation by Lactone Aminolysis. Journal of the American Chemical Society, 145(30), 16654–16661.

Sources

- 1. 1808845-95-5|(2S,5R)-5-(Dimethylcarbamoyl)tetrahydrofuran-2-carboxylic acid|BLD Pharm [bldpharm.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Stereoselective synthesis of functionalized trans-2,5-disubstituted tetrahydrofurans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Amide Bond Formation via Reversible, Carboxylic Acid-Promoted Lactone Aminolysis [dspace.mit.edu]

- 6. 1,5,7-Triazabicyclo[4.4.0]dec-5-ene: An Effective Catalyst for Amide Formation by Lactone Aminolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Vectorized Linkerology using (2R,5S)-5-(Dimethylcarbamoyl)oxolane-2-carboxylic Acid in Targeted Protein Degradation

Target Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Scientists Focus: Scaffold integration, physicochemical optimization, and heterobifunctional degrader (PROTAC) synthesis.

The Paradigm Shift in Degrader Chemical Space

The development of Proteolysis Targeting Chimeras (PROTACs) has revolutionized drug discovery by enabling the degradation of previously "undruggable" targets. However, PROTACs inherently violate traditional Lipinski’s Rule of 5, often suffering from poor cellular permeability and low oral bioavailability due to high molecular weight and excessive hydrogen bond donors (HBDs) .

To overcome these pharmacokinetic bottlenecks, modern medicinal chemistry pipelines are transitioning away from highly flexible, HBD-rich aliphatic or PEGylated linkers toward rigidified, chiral scaffolds. (2R,5S)-5-(Dimethylcarbamoyl)oxolane-2-carboxylic acid has emerged as a premier building block in this space. By replacing traditional pyrrolidine or linear amide linkers with this specific oxolane derivative, researchers can precisely control the spatial trajectory (exit vector) of the pharmacophores while simultaneously optimizing the molecule's physicochemical profile.

Mechanistic Rationale: Why the (2R,5S)-Oxolane Scaffold?

The selection of this specific chiral oxolane is driven by three causal factors in structural biology and physical chemistry:

-

Reduction of Conformational Entropy: Flexible linkers incur a massive entropic penalty upon the formation of the target-PROTAC-E3 ligase ternary complex. The rigid tetrahydrofuran (oxolane) ring pre-organizes the molecule, lowering the energy barrier for cooperative protein-protein interactions.

-

HBD Depletion for Permeability: The C5-position features a dimethylcarbamoyl group—a tertiary amide. Unlike secondary amides found in many peptidomimetic E3 ligands, this tertiary amide acts solely as a hydrogen bond acceptor. Eliminating an HBD significantly enhances transcellular membrane permeability .

-

Stereochemical Vectorization: The (2R,5S) trans-configuration dictates a highly specific exit vector. The carboxylic acid at C2 provides a robust handle for amide coupling to the target-binding warhead, projecting it at an optimal angle to prevent steric clashing between the Protein of Interest (POI) and the E3 ligase.

Fig 1: Mechanism of targeted protein degradation driven by an oxolane-scaffolded PROTAC.

Quantitative Impact on Physicochemical Properties

To justify the integration of (2R,5S)-5-(Dimethylcarbamoyl)oxolane-2-carboxylic acid into a synthesis pipeline, we must evaluate its impact on the final degrader's properties. The table below summarizes the quantitative advantages of this scaffold compared to legacy linker systems.

| Property Metric | Flexible PEG3 Linker | Pyrrolidine Scaffold | (2R,5S)-Oxolane Scaffold | Pipeline Advantage |

| Hydrogen Bond Donors (HBD) | 0 | 1 (Secondary Amine/Amide) | 0 (Tertiary Amide) | Maximizes passive membrane permeability. |

| Topological Polar Surface Area | ~38 Ų | ~41 Ų | ~35 Ų | Keeps tPSA within acceptable limits for oral absorption. |

| Conformational Entropy (ΔS) | High Penalty | Low Penalty | Low Penalty | Enhances ternary complex cooperativity (α > 1). |

| Proteolytic Stability (t½) | High | Moderate (Peptidase sensitive) | High (Non-peptidic) | Prevents premature linker cleavage in vivo. |

Synthetic Pipeline: Amide Coupling Protocol

The following protocol details the coupling of (2R,5S)-5-(Dimethylcarbamoyl)oxolane-2-carboxylic acid to an amine-bearing target warhead.

Causality of Reagent Selection: We utilize HATU combined with DIPEA in anhydrous DMF . The oxolane carboxylic acid is sterically hindered by the adjacent ring system. Standard carbodiimides (like EDC) often result in slow kinetics and risk epimerization at the C2 stereocenter. HATU generates a highly reactive HOAt-ester intermediate, ensuring rapid amide bond formation while preserving the critical (2R,5S) stereochemistry.

Step-by-Step Methodology

-

Scaffold Activation: Dissolve 1.0 equivalent (eq) of (2R,5S)-5-(Dimethylcarbamoyl)oxolane-2-carboxylic acid in anhydrous DMF (0.1 M concentration) under an inert nitrogen atmosphere. Add 1.2 eq of HATU and stir at 0°C for 10 minutes to form the active ester.

-

Amine Introduction: Add 3.0 eq of DIPEA to the mixture, followed by 1.05 eq of the amine-functionalized target warhead.

-

Reaction Progression: Allow the reaction to warm to room temperature. Stir for 2–4 hours.

-

Self-Validating In-Process Control: Withdraw a 5 µL aliquot, dilute in 100 µL of Acetonitrile/Water (1:1), and analyze via LC-MS. Validation criteria: The reaction is complete when the Extracted Ion Chromatogram (EIC) shows >95% depletion of the starting oxolane mass and the appearance of the desired PROTAC mass.

-

Quenching & Purification: Quench the reaction with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x). Dry the combined organic layers over Na₂SO₄, concentrate under reduced pressure, and purify via Preparative Reverse-Phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).

Fig 2: Synthetic workflow for coupling the oxolane scaffold to a target warhead.

Biological Validation: Self-Validating Degradation Assay

Synthesizing the molecule is only half the pipeline; validating that the oxolane-linked PROTAC degrades the target via the Ubiquitin-Proteasome System (UPS) is critical. A simple reduction in protein levels is insufficient, as it could result from off-target cytotoxicity or lysosomal degradation.

This protocol establishes a self-validating mechanistic assay using rescue controls, a standard practice in degrader validation .

Step-by-Step Methodology

-

Cell Seeding: Seed the target cell line (e.g., HeLa or specific cancer cell line) in 6-well plates at 3×105 cells/well. Incubate overnight at 37°C, 5% CO₂.

-

Compound Treatment (Dose-Response): Treat cells with the oxolane-PROTAC at a concentration gradient (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM) for 12–24 hours.

-

Mechanistic Rescue Controls (The Validation System): In parallel wells, pre-treat cells for 2 hours with:

-

Control A: MG132 (10 µM) - A 26S proteasome inhibitor.

-

Control B: MLN4924 (3 µM) - A NEDD8-activating enzyme inhibitor that blocks Cullin-RING ligase activity.

-

Follow pre-treatment by adding the PROTAC at its established DC50 (concentration inducing 50% degradation).

-

-

Harvest & Immunoblotting: Lyse cells using RIPA buffer supplemented with protease/phosphatase inhibitors. Quantify protein, run on SDS-PAGE, and transfer to a PVDF membrane. Probe for the Target Protein and a loading control (e.g., GAPDH).

-

Data Interpretation:

-

Successful PROTAC Action: The dose-response lanes will show a hook effect (parabolic degradation curve) typical of ternary complex formation.

-

Mechanistic Validation: Lanes treated with MG132 and MLN4924 must show a complete rescue of target protein levels compared to the PROTAC-only lane. If the protein remains degraded in the presence of MG132, the oxolane-PROTAC is acting via an alternative, non-proteasomal pathway (e.g., autophagy), invalidating the PROTAC hypothesis.

-

References

-

Potency-Enhanced Peptidomimetic VHL Ligands with Improved Oral Bioavailability Journal of Medicinal Chemistry[Link]

-

Discovery of a Potent, Cooperative, and Selective SOS1 PROTAC ZZ151 with In Vivo Antitumor Efficacy in KRAS-Mutant Cancers Journal of Medicinal Chemistry[Link]

-

Development of VHL-recruiting STING PROTACs that suppress innate immunity Nature Communications (via PMC)[Link]

-

FDA-approved kinase inhibitors in PROTAC design, development and synthesis Journal of Enzyme Inhibition and Medicinal Chemistry (via PMC)[Link]

Technical Support Center: Troubleshooting Degradation of (2R,5S)-5-(Dimethylcarbamoyl)oxolane-2-carboxylic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and mitigate the degradation of (2R,5S)-5-(Dimethylcarbamoyl)oxolane-2-carboxylic acid (CAS 1599223-18-3)[1] during long-term storage.

This compound features a highly functionalized oxolane (tetrahydrofuran) ring with strict stereochemical requirements (2R,5S). The presence of both a carboxylic acid and a dimethylcarbamoyl group on an ether-containing ring creates specific vulnerabilities to oxidation, hydrolysis, and epimerization[2].

Diagnostic Workflow

Diagnostic workflow for identifying and mitigating degradation of the oxolane derivative.

Quantitative Degradation Data & Analytical Markers

To effectively troubleshoot, you must first identify the degradation pathway. Below is a summary of the primary degradation routes, their triggers, and standard analytical markers based on the behavior of substituted oxolane-2-carboxylic acids[3].

| Degradation Pathway | Trigger Conditions | Analytical Marker (HPLC/LC-MS/NMR) | Est. Degradation Rate |

| Peroxide Formation (Ring Oxidation) | O₂ exposure, UV Light, Ambient Temp | Broad UV baseline shift; M+16 or M+32 on LC-MS | ~1-3% per month at 25°C in air |

| Carbamoyl Hydrolysis | High Humidity (>60% RH), Acid/Base | Loss of dimethylamine (M-45); New dicarboxylic acid peak | ~0.5-2% per month at >60% RH |

| Epimerization (C2/C5) | High Temp (>30°C), Trace Acid/Base | Split peaks on chiral HPLC; Altered NMR coupling constants | <0.5% at 4°C; ~2% at 40°C |

Troubleshooting Guides & FAQs

Q1: Why am I observing a new peak with a lower mass (M-45) and a drop in the pH of the storage solution? The Causality: You are observing the hydrolysis of the dimethylcarbamoyl group. The carbamoyl bond is susceptible to nucleophilic attack by water[2]. Because the molecule contains a carboxylic acid at the C2 position, it can form strong intermolecular hydrogen bonds[4], which can locally increase acidity and self-catalyze the hydrolysis of the carbamoyl group at C5 if ambient moisture is present. This reaction releases dimethylamine (which may volatilize) and leaves behind oxolane-2,5-dicarboxylic acid, lowering the overall pH of the matrix. The Solution: Moisture absorption is the primary driver. Ensure the compound is thoroughly lyophilized to remove residual solvent/water before storage. Store the solid powder in a sealed container with a high-capacity desiccant (e.g., Drierite or silica gel)[5].

Q2: During multi-month storage, the compound developed a yellowish tint and a broad baseline on HPLC. What is happening? The Causality: This is a classic hallmark of auto-oxidation in tetrahydrofuran (oxolane) derivatives[6]. The alpha-hydrogens on the oxolane ring (at the C2 and C5 positions) are highly activated toward radical abstraction due to the stabilization provided by the adjacent ether oxygen. When exposed to oxygen and light, radical initiation occurs, forming hydroperoxides. These peroxides can further decompose into ring-opened products, causing the yellowish tint and complex, broad HPLC baselines[7]. The Solution: Radical initiation must be starved of its two primary inputs: oxygen and light. Always flush the headspace of the storage vial with high-purity Argon or Nitrogen before sealing[8]. Store the compound in amber glass vials to block UV light.

Q3: My chiral HPLC shows a decrease in the (2R,5S) diastereomeric excess (d.e.), with a new peak appearing close to the main peak. How do I prevent this? The Causality: You are witnessing epimerization. The proton at the C2 position is situated between an ether oxygen and an electron-withdrawing carboxylic acid group, making it relatively acidic. Under thermal stress, reversible enolization occurs at this alpha-carbon. When the enol tautomerizes back to the keto form, the stereocenter can invert, converting the (2R,5S) isomer into the (2S,5S) diastereomer. The Solution: Thermal energy is required to overcome the activation barrier for enolization. Strict thermal control is mandatory. The compound must be stored at -20°C (or -80°C for multi-year storage) to kinetically freeze the molecule in its desired stereoconfiguration.

Experimental Protocol: Self-Validating Stability & Forced Degradation Testing

To ensure the trustworthiness of your storage conditions, you must validate them using a forced degradation protocol. This methodology isolates variables to prove causality.

Step 1: Sample Preparation & Aliquoting

-

Dissolve the purified (2R,5S)-5-(Dimethylcarbamoyl)oxolane-2-carboxylic acid in a volatile, inert solvent (e.g., LC-MS grade acetonitrile).

-

Aliquot exactly 1.0 mg into 12 separate amber glass vials.

-

Lyophilize all vials overnight to ensure complete solvent and moisture removal. (Self-validation check: Weigh vials pre- and post-lyophilization to confirm constant mass).

Step 2: Environmental Stressing Subject the vials to the following controlled conditions for 14 days:

-

Control: Argon-flushed, sealed, -20°C in the dark.

-

Thermal Stress: Argon-flushed, sealed, 40°C in the dark.

-

Oxidative/Light Stress: Open to ambient air, 25°C, exposed to broad-spectrum UV/Vis light.

-

Moisture Stress: Open vial placed inside a sealed humidity chamber (75% RH), 25°C in the dark.

Step 3: Analytical Quantification

-

Reconstitute each vial in 1.0 mL of initial HPLC mobile phase (e.g., 95% Water / 5% Acetonitrile with 0.1% Formic Acid) immediately prior to injection.

-

LC-MS Analysis: Run a gradient from 5% to 95% Acetonitrile over 15 minutes. Monitor the Total Ion Chromatogram (TIC) and extract masses for M+H, M+16 (peroxides), and M-45 (carbamoyl hydrolysis).

-

Chiral HPLC Analysis: Use a suitable chiral stationary phase (e.g., Chiralpak AD-H) to separate the (2R,5S) isomer from potential (2S,5S) or (2R,5R) epimers.

Step 4: Data Interpretation Compare the peak areas of the stressed samples against the Control. The Control must show >99% purity. If the Thermal Stress sample shows epimerization but the Control does not, your -20°C storage protocol is validated. If the Moisture Stress sample shows hydrolysis, your desiccant protocol is validated.

References

-

NextSDS . "rac-(2R,5S)-5-(dimethylcarbamoyl)oxolane-2-carboxylic acid - Chemical Substance Information." NextSDS Database.[Link]

-

Los, P., et al . "Intermolecular Association of Tetrahydrofuran-2-carboxylic Acid in Solution: A Vibrational Circular Dichroism Study." The Journal of Physical Chemistry A, ACS Publications, 2006.[Link]

-

Wikipedia Contributors . "Tetrahydro-2-furoic acid." Wikipedia, The Free Encyclopedia.[Link]

-

MDPI . "Synthetic Routes to, Stabilities and Transformations of, and Characterization of (Carbamoyl)disulfanyl Chlorides and Related Compounds." Molecules, 2025.[Link]

Sources

Technical Support Center: A Scientist's Guide to (2R,5S)-5-(Dimethylcarbamoyl)oxolane-2-carboxylic acid

Welcome to the technical support guide for handling (2R,5S)-5-(Dimethylcarbamoyl)oxolane-2-carboxylic acid. This document provides in-depth troubleshooting strategies and foundational knowledge to help researchers, scientists, and drug development professionals overcome solubility challenges with this compound in various experimental assays. Our goal is to empower you with the causal understanding and practical steps needed to ensure your results are reliable and reproducible.

Frequently Asked Questions (FAQs)

Q1: Why does my (2R,5S)-5-(Dimethylcarbamoyl)oxolane-2-carboxylic acid precipitate when I dilute my DMSO stock into aqueous assay buffer?

A1: This is a classic case of a compound's solubility limit being exceeded in an aqueous environment. The structure of (2R,5S)-5-(Dimethylcarbamoyl)oxolane-2-carboxylic acid contains both polar and non-polar features. While the carboxylic acid and dimethylcarbamoyl groups can interact with water, the oxolane (tetrahydrofuran) ring and methyl groups are more hydrophobic.

The primary reason for precipitation is often related to the protonation state of the carboxylic acid group. In its neutral (protonated, -COOH) form, the molecule is significantly less soluble in water. When a concentrated stock in an organic solvent like DMSO is diluted into an aqueous buffer, the compound may crash out if the buffer's pH is not optimal for keeping it in its more soluble, ionized (deprotonated, -COO⁻) state.[1] This phenomenon is common for acidic compounds.[2]

Q2: What is the most critical chemical property of this compound I should consider for solubility?

A2: The most critical property is the ionizable carboxylic acid group. The acidity of this group is quantified by its pKa value, which is the pH at which the compound is 50% in its protonated (less soluble) form and 50% in its deprotonated (more soluble) form. For most aliphatic carboxylic acids, the pKa is typically in the range of 4 to 5.[3][4] To maximize aqueous solubility, the pH of your final assay buffer should be at least 1.5 to 2 units above the compound's pKa. At a pH of 7.4, for instance, a compound with a pKa of 4.5 will be >99% in its deprotonated, more soluble salt form.

Q3: I don't have an experimentally determined pKa. How should I proceed?

A3: While experimental determination is best, you can make a reasonable assumption. Given its structure as a substituted aliphatic carboxylic acid, a pKa between 4.0 and 5.0 is a highly probable range.[5][6] Therefore, using a standard physiological buffer like PBS at pH 7.4 is an excellent starting point, as this pH is well above the predicted pKa, ensuring the compound is primarily in its ionized state.

Troubleshooting Guide: A Step-by-Step Approach

If you are experiencing precipitation, follow this logical workflow to diagnose and solve the issue.

Caption: A decision tree for troubleshooting solubility issues.

Step 1: Stock Solution Preparation and Integrity

Your first step is to ensure a stable, high-quality stock solution. Dimethyl sulfoxide (DMSO) is the industry-standard solvent for creating stock solutions of poorly soluble compounds for in vitro screening.[7]

Protocol: Preparing a 10 mM DMSO Stock Solution

-

Weigh Compound: Accurately weigh the required mass of (2R,5S)-5-(Dimethylcarbamoyl)oxolane-2-carboxylic acid (MW: 187.19 g/mol ). For 1 mL of a 10 mM stock, you would need 1.872 mg.

-

Add DMSO: Add the appropriate volume of high-purity, anhydrous DMSO.

-

Dissolve: Vortex thoroughly. If needed, gentle warming (30-37°C) or sonication can be applied for short periods to aid dissolution.

-

Inspect: Visually inspect the solution against a light source to ensure it is completely clear, with no visible particulates.

-

Storage: Store at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Trustworthiness Check: A clear stock solution is the foundation of a reliable assay. If your stock is cloudy or contains precipitate, any subsequent dilutions will be inaccurate.

Step 2: The Power of pH Adjustment

As established in the FAQs, pH is your most powerful tool for this specific molecule. The goal is to deprotonate the carboxylic acid to form a highly polar carboxylate salt, which is much more soluble in water.[2]

Causality: According to the Henderson-Hasselbalch equation, when the pH of the solution is significantly higher than the pKa of the acidic group, the equilibrium shifts overwhelmingly toward the ionized, conjugate base form. This charged species interacts much more favorably with polar water molecules.[8]

Recommendation:

-

Ensure your final assay buffer has a pH of 7.0 - 8.0 . Standard buffers like Phosphate-Buffered Saline (PBS, pH 7.4) or HEPES (pH 7.0-8.0) are excellent choices.

-

Avoid acidic buffers (pH < 6.0) unless experimentally required, as they will almost certainly cause the compound to precipitate.[1]

-

Be aware that some biological buffers can interact with ions in your assay, so choose a buffer that is compatible with your system.[9][10]

Step 3: Strategic Use of Co-solvents

If pH adjustment alone is insufficient, the next step is to introduce a water-miscible organic co-solvent into your final assay medium. The co-solvent reduces the overall polarity of the aqueous buffer, making it a more favorable environment for your compound.[11]

Common Co-solvents and Recommended Final Concentrations

| Co-Solvent | Max % for Enzymatic Assays | Max % for Cell-Based Assays | Notes & Cautions |

| DMSO | ≤ 5% | < 0.5% (ideally ≤ 0.1%) | Can inhibit enzymes at higher concentrations and affect binding kinetics.[12] Cytotoxic to many cell lines above 0.5%.[13][14] Even 0.1% can alter gene expression.[15] |

| Ethanol | ≤ 5% | < 1% | Can denature some proteins at higher concentrations. |

| Methanol | ≤ 2% | < 0.5% | More toxic to cells than ethanol. |

Data synthesized from multiple sources indicating common laboratory practices and toxicity limits.[13][15][16]

Expert Insight: Always run a solvent tolerance control in your assay. This means testing your assay's performance (e.g., enzyme activity, cell viability) with the highest concentration of co-solvent you plan to use, but without your test compound. This ensures that any observed effects are due to your compound and not the solvent itself.

Step 4: Advanced Solubilization Techniques

For particularly stubborn solubility issues or when co-solvent concentrations must be minimized, advanced excipients can be employed.

Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[17] They can encapsulate poorly soluble "guest" molecules, like your compound, forming a water-soluble inclusion complex.[18][19]

Caption: Cyclodextrin encapsulating a hydrophobic molecule.

-

How to Use: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.[20] It can be added directly to the aqueous buffer before adding the compound's DMSO stock. A typical starting concentration is 1-5 mM.

-

Mechanism: The cyclodextrin forms a dynamic complex, effectively shielding the hydrophobic parts of your compound from water, thereby increasing its apparent solubility.[21]

Experimental Protocol: Kinetic Solubility Assessment

To systematically determine the solubility limit in your chosen buffer, a kinetic solubility assay is invaluable. This is a high-throughput method that measures the concentration at which a compound, added from a DMSO stock, begins to precipitate in an aqueous buffer.[22]

Method: Turbidimetric Assay [23]

-